![molecular formula C11H16O4S2 B14329508 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione CAS No. 100981-06-4](/img/structure/B14329508.png)
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the dioxane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methylthio groups, forming new derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic compounds.
Applications De Recherche Scientifique
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene group can undergo nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylthio)methylene group but differs in its overall structure and reactivity.
1,1-Dicyano-2,2-bis(methylthio)ethylene: Another related compound with similar functional groups but distinct chemical properties.
2-Cyano-3,3-bis(methylthio)acrylonitrile: This compound also contains bis(methylthio)methylene groups and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
100981-06-4 |
|---|---|
Formule moléculaire |
C11H16O4S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-[bis(methylsulfanyl)methylidene]-2,2-diethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-11(6-2)14-8(12)7(9(13)15-11)10(16-3)17-4/h5-6H2,1-4H3 |
Clé InChI |
WSUUENKCGUOVGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OC(=O)C(=C(SC)SC)C(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


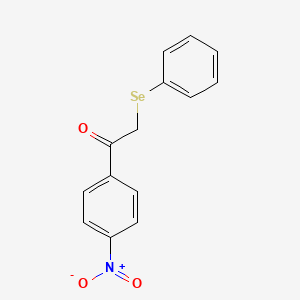
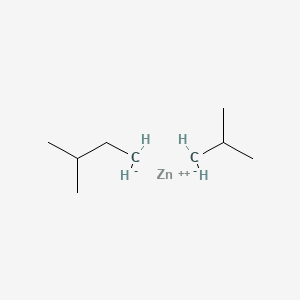
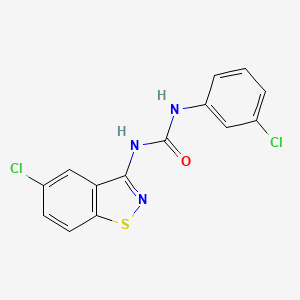
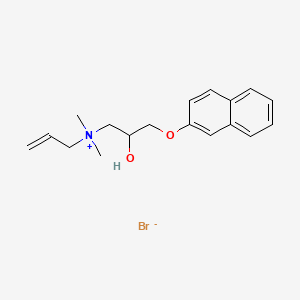
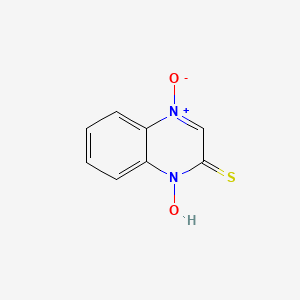
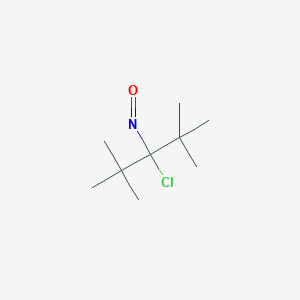
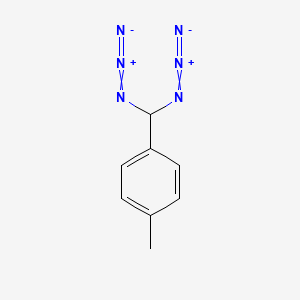
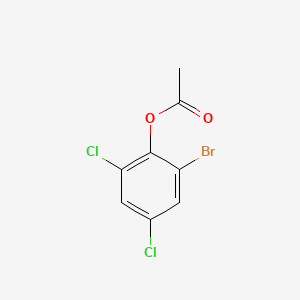
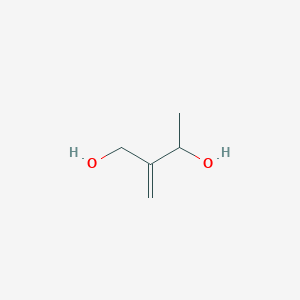
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

